molecular formula C11H22O3S B12534246 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid CAS No. 652968-21-3

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid

Katalognummer: B12534246
CAS-Nummer: 652968-21-3
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: ZIEVAWXSNYTOMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by the presence of a hexyloxy group and a methylsulfanyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid typically involves the following steps:

    Formation of Hexyloxy Intermediate: The initial step involves the preparation of a hexyloxy intermediate through the reaction of hexanol with an appropriate halide under basic conditions.

    Introduction of Methylsulfanyl Group:

    Formation of Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The hexyloxy and methylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols and alkoxides are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Hexyloxy)-4-(methylthio)butanoic acid: Similar structure but with a different sulfur-containing group.

    2-(Hexyloxy)-4-(ethylsulfanyl)butanoic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

2-(Hexyloxy)-4-(methylsulfanyl)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

652968-21-3

Molekularformel

C11H22O3S

Molekulargewicht

234.36 g/mol

IUPAC-Name

2-hexoxy-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H22O3S/c1-3-4-5-6-8-14-10(11(12)13)7-9-15-2/h10H,3-9H2,1-2H3,(H,12,13)

InChI-Schlüssel

ZIEVAWXSNYTOMT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.